molecular formula C23H27N5O4S B13986706 4-[(5-hexyl-2,4-dihydroxyphenyl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide CAS No. 29822-13-7

4-[(5-hexyl-2,4-dihydroxyphenyl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide

Cat. No.: B13986706
CAS No.: 29822-13-7
M. Wt: 469.6 g/mol
InChI Key: MZLFIOSNNBVWRF-UHFFFAOYSA-N
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Description

4-[(5-hexyl-2,4-dihydroxyphenyl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide is a complex organic compound with the molecular formula C23H27N5O4S This compound is characterized by its unique structure, which includes a diazenyl group, a pyrimidinyl group, and a benzenesulfonamide group

Preparation Methods

The synthesis of 4-[(5-hexyl-2,4-dihydroxyphenyl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the diazotization of 5-hexyl-2,4-dihydroxyaniline followed by coupling with N-(4-methylpyrimidin-2-yl)benzenesulfonamide under controlled conditions . The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds, forming complex azo compounds.

Scientific Research Applications

4-[(5-hexyl-2,4-dihydroxyphenyl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The sulfonamide group can interact with active sites of enzymes, affecting their catalytic functions. These interactions can trigger various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Compared to other similar compounds, 4-[(5-hexyl-2,4-dihydroxyphenyl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide stands out due to its unique combination of functional groups. Similar compounds include:

This compound’s distinct structure and reactivity make it a valuable subject of study in various scientific disciplines.

Properties

CAS No.

29822-13-7

Molecular Formula

C23H27N5O4S

Molecular Weight

469.6 g/mol

IUPAC Name

4-[(5-hexyl-2,4-dihydroxyphenyl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide

InChI

InChI=1S/C23H27N5O4S/c1-3-4-5-6-7-17-14-20(22(30)15-21(17)29)27-26-18-8-10-19(11-9-18)33(31,32)28-23-24-13-12-16(2)25-23/h8-15,29-30H,3-7H2,1-2H3,(H,24,25,28)

InChI Key

MZLFIOSNNBVWRF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC(=C(C=C1O)O)N=NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC(=N3)C

Origin of Product

United States

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